1-(2-Hydroxy-2-phenylethyl)pyridin-1-ium iodide
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Overview
Description
1-Phenyl-2-pyridin-1-yl-ethanol is an organic compound with the molecular formula C13H13NO. It is known for its unique structure, which includes a phenyl group and a pyridinyl group attached to an ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-pyridin-1-yl-ethanol can be synthesized through several methods. One common approach involves the reaction of a pyridine derivative with a phenyl ketone in the presence of a reducing agent. For example, the reaction of 2-pyridinemethanol with phenylmagnesium bromide followed by reduction with lithium aluminum hydride yields 1-phenyl-2-pyridin-1-yl-ethanol .
Industrial Production Methods: Industrial production of 1-phenyl-2-pyridin-1-yl-ethanol typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-pyridin-1-yl-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
1-Phenyl-2-pyridin-1-yl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-phenyl-2-pyridin-1-yl-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Phenyl-1-(2-pyridinyl)ethanol
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- Phenyl (pyridin-2-yl)methanamine
Uniqueness: 1-Phenyl-2-pyridin-1-yl-ethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5397-47-7 |
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Molecular Formula |
C13H14INO |
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-1-ium-1-ylethanol;iodide |
InChI |
InChI=1S/C13H14NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10,13,15H,11H2;1H/q+1;/p-1 |
InChI Key |
CQEBASCJBOSZCL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O.[I-] |
Origin of Product |
United States |
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